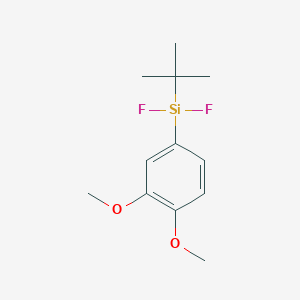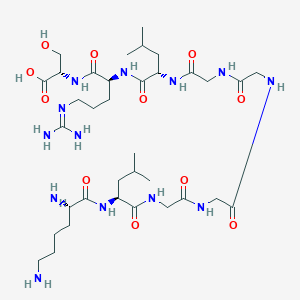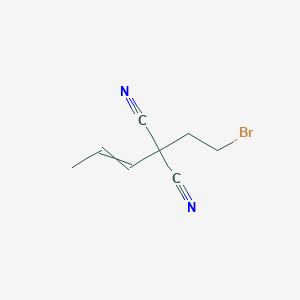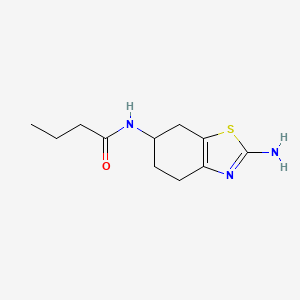![molecular formula C18H15ClN2O3 B12589157 5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-04-5](/img/structure/B12589157.png)
5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 5-position, a nitrophenyl group at the 7-position, and an isopropoxy group at the 8-position, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro, nitrophenyl, and isopropoxy groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques, is crucial for industrial production.
化学反応の分析
Types of Reactions
5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can lead to various substituted quinoline derivatives.
科学的研究の応用
5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. The chloro and nitrophenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
- 5-Chloro-7-(2-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline
- 5-Chloro-7-(4-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline
- 5-Chloro-7-(3-nitrophenyl)-8-methoxyquinoline
Uniqueness
Compared to similar compounds, 5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the isopropoxy group at the 8-position, in particular, can influence its solubility, stability, and interaction with biological targets.
特性
CAS番号 |
648897-04-5 |
|---|---|
分子式 |
C18H15ClN2O3 |
分子量 |
342.8 g/mol |
IUPAC名 |
5-chloro-7-(3-nitrophenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H15ClN2O3/c1-11(2)24-18-15(12-5-3-6-13(9-12)21(22)23)10-16(19)14-7-4-8-20-17(14)18/h3-11H,1-2H3 |
InChIキー |
RVSGXBUESLOEDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC(=CC=C3)[N+](=O)[O-])Cl)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)

![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)

![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)


![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole](/img/structure/B12589139.png)
![4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12589142.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
